

Choline Lactate: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest				
Compound Name:	Choline lactate			
Cat. No.:	B15125037	Get Quote		

An In-depth Examination of its Physicochemical Properties and Biological Significance

Core Identifiers

This document provides a comprehensive technical overview of **choline lactate**, a salt formed from the quaternary ammonium cation choline and the carboxylate anion lactate. It is intended to serve as a resource for researchers, scientists, and professionals in the field of drug development.

Identifier	Value	Reference
InChI Key	MIFGTXFTLQVWJW- UHFFFAOYSA-M	
CAS Number	99150-55-7	-

Quantitative Data Summary

The following table summarizes key quantitative data related to the metabolic effects of **choline lactate** on the growth of Staphylococcus lentus, as compared to glucose. This data highlights the potential of **choline lactate** as an efficient energy and carbon source in microbial systems.[1][2]



Parameter	Choline Lactate	Glucose	Reference
Heat Yield (Substrate; YQ/S)	23.4 kJ/g	9.6 kJ/g	[1][2]
Heat Yield (Oxygen; YQ/O)	435 kJ/mol	427 kJ/mol	[1][2]
Limiting Concentration for Growth	2 g/L	5 g/L	[3][4]
Experimentally Obtained Reaction Enthalpy	435 kJ/mol	Not Reported	[2][5]
Theoretical Heat of Reaction	455 kJ/mol	Not Reported	[2][5]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature for the analysis of **choline** lactate metabolism in bacteria are provided below.

Biocalorimetry for Bacterial Growth Thermodynamics

This protocol outlines the determination of thermodynamic parameters of Staphylococcus lentus growth using **choline lactate** as a substrate.

Objective: To measure the heat generated during the metabolic activity of S. lentus when grown in the presence of **choline lactate**.

Materials:

- Isothermal microcalorimeter (e.g., TAM IV 4 mL multicalorimeter)
- Sterile glass ampoules (4 mL) with lids
- · Staphylococcus lentus culture
- Mineral salt medium



- Choline lactate solution (sterile)
- Glucose solution (sterile, for comparison)
- Autoclave
- Incubator

Procedure:

- Media Preparation: Prepare a mineral salt medium according to standard laboratory protocols. Divide the medium into two batches; supplement one with **choline lactate** (2 g/L) and the other with glucose (5 g/L).
- Inoculum Preparation: Culture S. lentus in a suitable broth overnight. Harvest the cells by centrifugation and wash them with sterile saline solution to remove residual media.
 Resuspend the cells in the mineral salt medium to a desired optical density (e.g., OD600 of 0.1).
- Sample Preparation for Calorimetry: Aseptically add 3 mL of the inoculated media (either
 with choline lactate or glucose) into sterile 4 mL glass ampoules. Prepare a control ampoule
 with uninoculated medium.
- Calorimeter Setup: Equilibrate the isothermal microcalorimeter to 37°C.
- Measurement: Place the ampoules into the calorimeter and allow them to equilibrate for 15-30 minutes. Initiate the data acquisition to measure the heat flow (in microwatts) over time.
 Continue the measurement for the entire duration of bacterial growth (lag, exponential, and stationary phases), typically 24-48 hours.
- Data Analysis: The output will be a power-time curve. Integrate the area under the curve to determine the total heat produced. Calculate the heat yield coefficients (YQ/S and YQ/O) based on the substrate consumed and oxygen consumed (if measured separately).

13C NMR Spectroscopy for Metabolic Tracking

This protocol describes the use of 13C Nuclear Magnetic Resonance (NMR) spectroscopy to trace the metabolic fate of **choline lactate** during bacterial growth.



Objective: To identify and quantify the consumption of the choline and lactate moieties of **choline lactate** by S. lentus over time.

Materials:

- NMR spectrometer (e.g., Bruker AV-400) equipped with a 13C probe
- NMR tubes
- Staphylococcus lentus culture
- Mineral salt medium supplemented with 13C-labeled choline lactate
- Centrifuge
- D2O (Deuterium oxide) for locking

Procedure:

- Culture Growth: Grow S. lentus in a mineral salt medium containing 13C-labeled **choline** lactate as the sole carbon and nitrogen source.
- Sample Collection: At specific time intervals (e.g., 0, 4, 12, and 40 hours), withdraw aliquots of the culture.
- Sample Preparation: Centrifuge the aliquots to pellet the bacterial cells. Collect the supernatant.
- NMR Sample Preparation: To a clean NMR tube, add a specific volume of the supernatant and a small amount of D2O for the field frequency lock.
- NMR Data Acquisition:
 - Tune and match the 13C probe.
 - Acquire a 1D 13C NMR spectrum. Typical parameters might include:
 - Pulse program: zgpg30



Number of scans (ns): 1024 or higher for better signal-to-noise

Relaxation delay (d1): 2 seconds

Acquisition time (aq): 1-2 seconds

Spectral width (sw): 200-250 ppm

Data Processing and Analysis: Process the acquired Free Induction Decay (FID) using an
appropriate software (e.g., TopSpin, MestReNova). Apply Fourier transformation, phase
correction, and baseline correction. Identify the peaks corresponding to the carbon atoms of
choline and lactate and integrate their areas to determine their relative concentrations at
each time point. The disappearance of specific peaks will indicate the utilization of that part
of the molecule.

FTIR Spectroscopy for Biomolecular Profiling

This protocol details the use of Fourier-Transform Infrared (FTIR) spectroscopy to monitor changes in the overall biomolecular composition of S. lentus during growth on **choline lactate**.

Objective: To obtain a molecular fingerprint of the bacterial cells at different growth stages and identify changes in functional groups corresponding to major biomolecules (proteins, lipids, carbohydrates, nucleic acids).

Materials:

- FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
- Staphylococcus lentus culture grown in **choline lactate** medium
- Centrifuge
- Sterile water or saline
- Microcentrifuge tubes

Procedure:



- Sample Collection: Collect bacterial cells at various time points during growth as described in the NMR protocol.
- Sample Preparation:
 - Centrifuge the collected culture aliquots to pellet the cells.
 - Wash the cell pellet three times with sterile water or saline to remove residual media components.
 - Resuspend the final pellet in a small volume of sterile water to form a thick paste.
- FTIR Measurement:
 - Acquire a background spectrum of the clean, dry ATR crystal.
 - Apply a small amount of the bacterial cell paste onto the ATR crystal, ensuring good contact.
 - Record the FTIR spectrum, typically in the range of 4000 to 400 cm-1. Co-add multiple scans (e.g., 64 or 128) to improve the signal-to-noise ratio.
- Data Analysis:
 - Perform baseline correction and normalization of the spectra.
 - Analyze the key spectral regions corresponding to different biomolecules:
 - ~3300 cm-1 (N-H and O-H stretching)
 - ~2900 cm-1 (C-H stretching of lipids)
 - ~1650 cm-1 (Amide I of proteins)
 - ~1540 cm-1 (Amide II of proteins)
 - ~1240 cm-1 (Phosphate stretching of nucleic acids)
 - ~1080 cm-1 (C-O stretching of carbohydrates)



 Compare the spectra from different time points to identify changes in the relative intensities of these bands, indicating shifts in the cellular composition.

Signaling Pathways and Logical Relationships Hypothesized Influence of Choline Lactate on Macrophage NF-kB Signaling

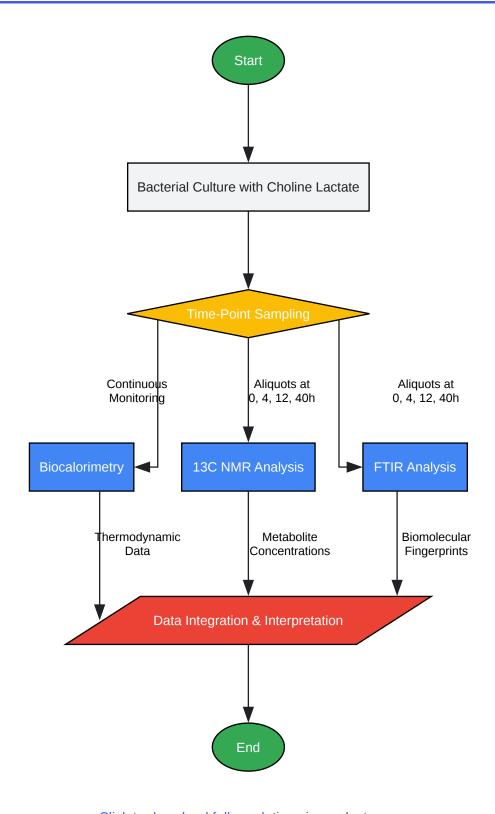
The following diagram illustrates a hypothesized signaling pathway for the combined effect of choline and lactate on the NF- κ B pathway in macrophages, based on published data for the individual components. It is proposed that choline may exert an inhibitory effect on NF- κ B activation, while lactate could have a modulatory role.[6][7][8][9][10] This represents a logical relationship and should be a subject of further experimental validation.

Caption: Hypothesized NF-kB signaling modulation by **choline lactate**.

Experimental Workflow for Analyzing Bacterial Metabolism of Choline Lactate

The following diagram outlines the logical workflow for the experimental analysis of **choline lactate** metabolism in a bacterial culture, integrating biocalorimetry, NMR, and FTIR spectroscopy.





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Caption: Workflow for bacterial metabolism analysis of **choline lactate**.



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